1-(1,3-dioxaindan-5-yl)-2-fluoroethan-1-ol
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Overview
Description
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol is a chemical compound that features a unique structure combining a 1,3-dioxaindan ring with a fluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dioxaindan-5-yl)-2-fluoroethan-1-ol typically involves the reaction of 1,3-dioxaindan derivatives with fluoroethanol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between the 1,3-dioxaindan derivative and fluoroethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The fluoroethanol moiety can be reduced to form a corresponding alkane.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-dioxaindan-5-yl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets. The fluoroethanol moiety can interact with enzymes and proteins, potentially inhibiting their activity. The 1,3-dioxaindan ring may also contribute to the compound’s overall biological activity by stabilizing its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxaindan-5-yl)pentanoic acid: Shares the 1,3-dioxaindan ring but differs in the side chain structure.
(6-Chloro-1,3-dioxaindan-5-yl)methanol: Contains a similar ring structure with a chloro substituent.
Uniqueness
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol is unique due to the presence of both the 1,3-dioxaindan ring and the fluoroethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
287204-22-2 |
---|---|
Molecular Formula |
C9H9FO3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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